molecular formula C18H20N2O B023185 Mianserin 2-Oxide CAS No. 62510-46-7

Mianserin 2-Oxide

Cat. No. B023185
CAS RN: 62510-46-7
M. Wt: 280.4 g/mol
InChI Key: VVDXWJOYXVNLLQ-UHFFFAOYSA-N
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Description

Mianserin 2-Oxide (M2O) is a synthetic compound derived from the antidepressant drug mianserin. It is a metabolite of mianserin and is the main active metabolite of the drug. M2O has been studied for its potential therapeutic applications, particularly in the areas of mood disorders, anxiety, and substance use.

Scientific Research Applications

  • Enhancing Ethanol Preference : Mianserin acts as a 5-HT(2) receptor antagonist and has been found to enhance the acquisition of ethanol preference in animal models, suggesting its role in influencing substance preference behaviors (Risinger & Oakes, 1996).

  • Treating Diabetic Neuropathic Pain : It improves diabetic neuropathic pain by increasing catecholamine levels and interacting with both adrenoceptors and opioid receptors, offering potential therapeutic benefits in pain management (Üçel, Can, Özkay, & Öztürk, 2015).

  • Antidepressant Properties : Chronic treatment with mianserin increases the maximal inositol phosphate response from alpha 1-adrenoceptor, which is indicative of its efficacy as an antidepressant without a strong beta-downregulatory effect (Nalepa & Vetulani, 1994).

  • Anti-5-Hydroxytryptamine Agent : Mianserin hydrochloride is effective in counteracting tryptamine-induced responses in animal studies, demonstrating its potential as an anti-5-hydroxytryptamine agent (Vargaftig et al., 1971).

  • Therapeutic Ratio and Metabolites : It has an optimal therapeutic ratio of antidepressant-like activity versus sedative properties. Its pharmacologically active metabolites, such as desmethylmianserin and 8-hydroxymianserin, contribute to its therapeutic role (Pinder & van Delft, 1983).

  • Treatment for Elderly and Suicidal Patients : Due to its favorable side effects and low toxicity, mianserin is considered suitable for treating elderly and suicidal patients, offering a safer alternative to other antidepressants (Demling, 1993).

  • Efficacy in Delirium Treatment : It has been effective in treating behavioral and sleep-wake disturbances in aged patients with delirium, with minimal side effects (Uchiyama, Tanaka, Isse, & Toru, 1996).

  • Reducing Depression, Anxiety, and Insomnia Symptoms : Mianserin is used to alleviate symptoms of depression, anxiety, and insomnia, and is noted for its low potential for adverse drug interactions (Gładka & Rymaszewska, 2022).

  • Safety in Overdosage : Compared to tricyclic antidepressants, it offers advantages in terms of fewer side effects, lack of cardiotoxicity, and greater safety in overdosage (Marshall, 1983).

  • Increasing Lifespan in C. elegans : Mianserin, when given during adulthood, can increase the lifespan of Caenorhabditis elegans, possibly mimicking a physiological state associated with dietary restriction (Petrascheck, Ye, & Buck, 2009).

Safety and Hazards

Mianserin, the parent compound of Mianserin 2-Oxide, is suspected of damaging fertility and the unborn child . It also causes damage to organs, specifically the central nervous system . When handling this compound, appropriate safety measures should be taken, such as wearing gloves, glasses, and lab coats, and avoiding inhalation, ingestion, or skin contact .

Mechanism of Action

Target of Action

Mianserin N-Oxide, also known as Mianserin 2-Oxide, primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological functions.

Mode of Action

It is known to block alpha-adrenergic, histamine h1, and some types of serotonin receptors . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . Interactions with serotonin receptors in the central nervous system have also been found .

Biochemical Pathways

The compound affects the monoamine uptake systems and α-adrenoceptors . It inhibits noradrenaline uptake into synaptosomes and interacts with serotonin receptors in the central nervous system . The blockade of these receptors and the stimulation of norepinephrine release can lead to various downstream effects, influencing mood and anxiety levels.

Pharmacokinetics

Mianserin N-Oxide is readily absorbed after oral administration, with peak plasma concentrations being attained 2 to 3 hours after ingestion . It is metabolized in the liver by the CYP2D6 enzyme via N-oxidation and N-demethylation . Its elimination half-life is 21 to 61 hours , and the drug is excreted 4 to 7% in the urine and 14 to 28% in feces .

Result of Action

The molecular and cellular effects of Mianserin N-Oxide’s action are primarily related to its antidepressant and antihistaminic effects . By blocking certain receptors and stimulating the release of norepinephrine, it can influence mood and anxiety levels. Its effect is usually noticeable after one to three weeks . Mianserin N-Oxide may cause drowsiness and hematological problems .

Action Environment

Mianserin N-Oxide is a white or off-white crystalline solid . It is stable at room temperature but may decompose under high temperatures or strong acidic conditions . Its chemical structure contains an N-oxide group . Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXWJOYXVNLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891482
Record name Mianserin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62510-46-7
Record name Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62510-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mianserin 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mianserin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIANSERIN 2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does mianserin 2-oxide compare to mianserin in terms of antidepressant-like effects?

A1: Studies indicate that this compound demonstrates significantly weaker activity compared to mianserin in various pharmacological tests for antidepressant activity. [, ] In fact, this compound has been characterized as inactive or only weakly active in a majority of these tests. [, ] This suggests that the metabolic transformation of mianserin to its 2-oxide form generally leads to a reduction in its overall antidepressant-like properties.

Q2: Does this compound contribute to the sedative effects associated with mianserin?

A2: Research suggests that this compound, similar to desmethylmianserin and 8-hydroxymianserin, displays less activity in tests indicative of sedation compared to the parent drug, mianserin. [, ] This finding implies that this compound might not significantly contribute to the sedative side effects sometimes observed with mianserin treatment.

Q3: Is there evidence of stereoselectivity in the formation of this compound?

A3: Yes, studies using rat liver homogenates indicate a degree of enantioselectivity in the formation of this compound. [] This stereoselectivity was particularly evident after enzyme induction with phenobarbital, suggesting that specific cytochrome P450 enzymes might preferentially metabolize one enantiomer of mianserin over the other to form the 2-oxide metabolite. []

Q4: What analytical techniques have been used to characterize this compound?

A4: Researchers employed a combination of techniques to prepare and characterize this compound. [] These techniques included:

  • Chemical Synthesis: this compound was synthesized using hydrogen peroxide with titanosilicate as the catalyst. []
  • Crystallization: The synthesized product was crystallized to obtain a purified form of this compound. []
  • NMR Spectroscopy: Both 1H- and 13C-NMR spectral data were acquired to confirm the structure of the synthesized this compound, specifically confirming it as the 2-oxide isomer. []
  • Mass Spectrometry: Mass spectrometry was used to identify characteristic mass fragment ions of this compound, allowing its differentiation from the parent drug, mianserin. []

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